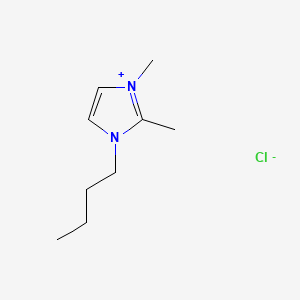

Chlorure de 1-butyl-2,3-diméthylimidazolium

Vue d'ensemble

Description

1-Butyl-2,3-dimethylimidazolium chloride is an organic ionic liquid compound with the chemical formula C₉H₁₇ClN₂. It is known for its high thermal stability, low vapor pressure, and excellent solubility in water and various organic solvents. This compound is widely used in various fields due to its unique properties, making it a valuable component in both academic research and industrial applications .

Applications De Recherche Scientifique

1-Butyl-2,3-dimethylimidazolium chloride has a wide range of applications in scientific research:

Biology: The compound’s ionic nature makes it useful in various biological assays and experiments.

Mécanisme D'action

Target of Action

1-Butyl-2,3-dimethylimidazolium chloride, also known as 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium chloride, is an ionic liquid . It primarily targets the chemical modification of polysaccharide cellulose . It also acts on the conversion of monosaccharides like fructose into 5-hydroxymethylfurfural .

Mode of Action

This compound interacts with its targets by acting as a solvent . It facilitates the conversion of monosaccharides into 5-hydroxymethylfurfural using H2SO4 . It also aids in the chemical modification of polysaccharide cellulose .

Biochemical Pathways

The compound affects the biochemical pathway involved in the conversion of monosaccharides into 5-hydroxymethylfurfural . This conversion is a crucial step in the production of biofuels and value-added chemicals from biomass .

Pharmacokinetics

As an ionic liquid, 1-Butyl-2,3-dimethylimidazolium chloride has unique ADME properties. It is soluble in water , which can impact its bioavailability . .

Result of Action

The primary result of the action of 1-Butyl-2,3-dimethylimidazolium chloride is the production of 5-hydroxymethylfurfural from monosaccharides . This compound also contributes to the chemical modification of polysaccharide cellulose .

Action Environment

The action of 1-Butyl-2,3-dimethylimidazolium chloride is influenced by environmental factors. It is suitable for use in strongly basic conditions , such as those found in oxidation reactions and metathesis reactions . It is also stable under standard conditions , but decomposition reactions may occur under high temperature, strong acid, or strong base conditions .

Analyse Biochimique

Biochemical Properties

1-Butyl-2,3-dimethylimidazolium chloride plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It is used in the chemical modification of polysaccharide cellulose and in the conversion of monosaccharides like fructose into 5-hydroxymethylfurfural using sulfuric acid . The compound interacts with enzymes, proteins, and other biomolecules through ionic interactions and hydrogen bonding. For example, it can form ionic bonds with cations such as lead (Pb2+) and cesium (Cs+) on the surface of perovskite films, effectively passivating defects and enhancing the stability of the films .

Cellular Effects

1-Butyl-2,3-dimethylimidazolium chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to passivate defects on the surface of perovskite films, which can impact cell function by improving charge transport and reducing non-radiative recombination losses . Additionally, the compound’s ability to form ionic bonds with biomolecules can affect cellular metabolism by altering the activity of enzymes and other proteins involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of 1-Butyl-2,3-dimethylimidazolium chloride involves its interactions with biomolecules at the molecular level. The compound forms ionic bonds with cations such as lead (Pb2+) and cesium (Cs+), which can effectively heal or reduce vacancies and defects in perovskite films . These interactions enhance the stability and performance of the films by improving charge extraction and transfer. Additionally, the compound increases the hydrophobicity of the perovskite surface, further stabilizing the films .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Butyl-2,3-dimethylimidazolium chloride can change over time. The compound is known for its high thermal and chemical stability, which contributes to its long-term effectiveness in various applications . Its stability and degradation can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can maintain its effectiveness in passivating defects and enhancing the stability of perovskite films over extended periods .

Dosage Effects in Animal Models

The effects of 1-Butyl-2,3-dimethylimidazolium chloride can vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhancing the stability and performance of perovskite films . At higher dosages, it may exhibit toxic or adverse effects, potentially impacting cellular function and overall health. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific concentrations .

Metabolic Pathways

1-Butyl-2,3-dimethylimidazolium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in these processes. The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in metabolic pathways . For example, it can act as a solvent in the chemical modification of polysaccharide cellulose, influencing the metabolic pathways associated with cellulose degradation and conversion .

Transport and Distribution

Within cells and tissues, 1-Butyl-2,3-dimethylimidazolium chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form ionic bonds with biomolecules can influence its transport and distribution, potentially impacting its overall effectiveness in biochemical processes.

Subcellular Localization

The subcellular localization of 1-Butyl-2,3-dimethylimidazolium chloride can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its interactions with biomolecules within these compartments can influence its activity, potentially enhancing or inhibiting specific biochemical processes.

Méthodes De Préparation

1-Butyl-2,3-dimethylimidazolium chloride is typically synthesized by reacting imidazole with 1-chlorobutane. The reaction is carried out under controlled temperature conditions, followed by crystallization, filtration, and drying to obtain the final product . The general reaction can be represented as follows:

[ \text{Imidazole} + \text{1-Chlorobutane} \rightarrow \text{1-Butyl-2,3-dimethylimidazolium chloride} ]

In industrial settings, the production process is scaled up, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Analyse Des Réactions Chimiques

1-Butyl-2,3-dimethylimidazolium chloride undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Substitution: The compound is suitable for substitution reactions, particularly in strongly basic conditions

Metathesis: It is used in metathesis reactions due to its ionic nature.

Common reagents used in these reactions include sulfuric acid for oxidation and caesium dicarba-7,8-nidoundecaborate for metathesis . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-Butyl-2,3-dimethylimidazolium chloride is compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Decyl-3-methylimidazolium chloride

- 1-Benzyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium chloride

What sets 1-butyl-2,3-dimethylimidazolium chloride apart is its specific structural configuration, which imparts unique solubility and stability properties, making it particularly suitable for applications requiring strong basic conditions and high thermal stability .

Activité Biologique

1-Butyl-2,3-dimethylimidazolium chloride (BDMIMCl) is an ionic liquid that has garnered attention for its diverse applications and unique biological activities. This article explores its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic uses, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₁₇ClN₂

- Molecular Weight : 153.25 g/mol

- Appearance : White to pale cream crystalline powder

- Melting Point : 93.0 - 100.0 °C

- Assay Purity : ≥97% (HPLC)

Antimicrobial Activity

BDMIMCl has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Effects

A study published in the International Journal of Molecular Sciences highlighted the antibacterial activity of BDMIMCl against Staphylococcus aureus and Escherichia coli. The results indicated that BDMIMCl exhibits a minimum inhibitory concentration (MIC) of 0.5 mg/mL against E. coli, demonstrating its potential as an antimicrobial agent in clinical settings .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.8 mg/mL |

| Escherichia coli | 0.5 mg/mL |

Cytotoxicity and Safety Profile

While BDMIMCl shows promising biological activity, its cytotoxic effects have also been evaluated. A study assessed the cytotoxicity of BDMIMCl on human cell lines, revealing that it exhibits moderate toxicity at higher concentrations.

Cytotoxicity Findings

The cytotoxic effects were measured using MTT assays on various human cell lines:

| Cell Line | IC₅₀ (mg/mL) |

|---|---|

| HeLa | 1.2 |

| HepG2 | 1.5 |

| MCF-7 | 1.8 |

These findings suggest that while BDMIMCl can be toxic to human cells at elevated concentrations, its therapeutic window may still allow for safe application in lower doses .

Applications in Drug Delivery

BDMIMCl has been explored as a potential vehicle for drug delivery due to its ability to solubilize various pharmaceuticals. Its ionic nature allows for enhanced solubility of hydrophobic drugs, improving bioavailability.

Research on Drug Solubilization

A study investigated the solubilization capacity of BDMIMCl for poorly soluble drugs, demonstrating a significant increase in solubility compared to traditional solvents. This property is particularly beneficial for enhancing the delivery of anticancer drugs .

Thermal Stability and Kinetic Analysis

Understanding the thermal stability of BDMIMCl is crucial for its application in various fields. Research has shown that BDMIMCl possesses good thermal stability, which is vital for maintaining its efficacy during storage and use.

Thermal Analysis Results

Thermogravimetric analysis (TGA) indicates that pure BDMIMCl begins to decompose at approximately 250 °C, with a significant weight loss observed beyond this temperature . The presence of impurities can affect its thermal stability; for instance, contamination with ammonium chloride was found to lower the activation energy required for decomposition.

Propriétés

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.ClH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHYPTORQNESCU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047906 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98892-75-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.